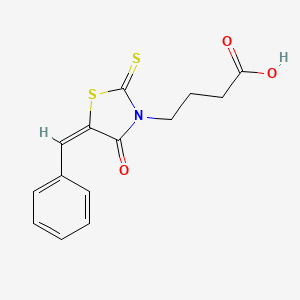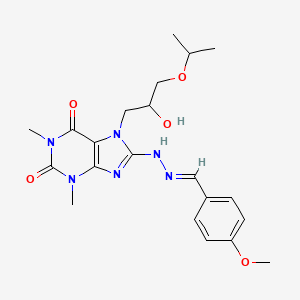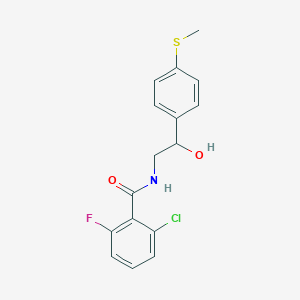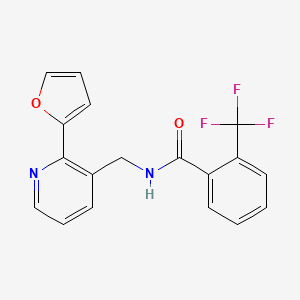![molecular formula C18H18N2O3 B2846478 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 1147228-76-9](/img/structure/B2846478.png)
1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound can undergo, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Wissenschaftliche Forschungsanwendungen
Antimycotic Properties
The synthesis and investigation of imidazole derivatives, including compounds structurally related to "1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole," have shown promising in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria. Some of these compounds also demonstrated good activity against Candida albicans in vivo, underscoring their potential as antimycotic agents (Heeres & van Cutsem, 1981).
Fluorescence Probes
A derivative with a similar core structure has been synthesized and evaluated for its fluorescence properties, particularly in coordination with Zn2+, resulting in strong fluorescence. This indicates the compound's potential as a fluorescent probe, with applications in biochemical and medical research (Zheng Wen-yao, 2012).
Antioxidant Activity
The antioxidant activity of new derivatives of 2,6-diisobornylphenol bearing an aminomethyl group, including those related to the benzimidazole structure of interest, was evaluated using in vitro models. The activity varied depending on the test system used and may be related to a membrane stabilizing effect, highlighting the chemical's potential in antioxidant applications (Buravlev et al., 2021).
Electrochromic Properties
Research into the influence of hydrogen bonding on the electrochromic properties of conducting polymers incorporating benzimidazole derivatives has revealed the ability to control the main chain conformation of even insoluble polymers via acid and base treatments. This suggests the compound's relevance in the development of advanced materials with tunable optical properties (Akpinar et al., 2012).
Safety And Hazards
This would involve a study of the potential hazards associated with the compound, its toxicity, and safety measures required while handling it.
Zukünftige Richtungen
This would involve a discussion on the potential future applications of the compound, ongoing research, and areas where further research is needed.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to handle chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-6-14(7-3-1)23-13-17-19-15-8-4-5-9-16(15)20(17)12-18-21-10-11-22-18/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSVRRPQHVBHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846397.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)
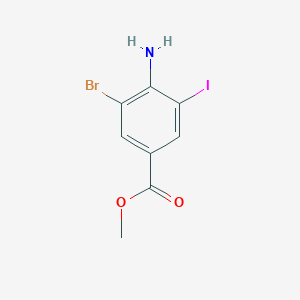
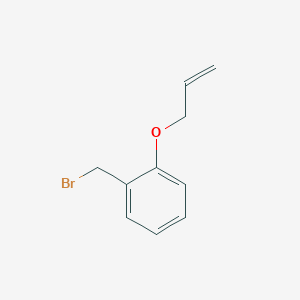
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)
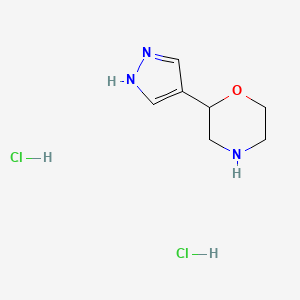
![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)
